molecular formula C21H18BrN3O B11150244 2-(6-bromo-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(6-bromo-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B11150244
M. Wt: 408.3 g/mol
InChI Key: OBELAWSCYGWKKP-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features a brominated indole moiety and a tetrahydropyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. One common approach is:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Tetrahydropyridoindole: The tetrahydropyridoindole moiety can be synthesized via a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions.

    Coupling Reaction: The brominated indole and the tetrahydropyridoindole are then coupled using a suitable base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe to study the function of indole derivatives in biological systems. Its brominated indole moiety can be used to investigate interactions with various biomolecules.

Medicine

In medicinal chemistry, 2-(6-bromo-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone could be explored for its potential therapeutic properties. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The brominated indole moiety could facilitate binding to specific molecular targets, while the tetrahydropyridoindole structure might influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the brominated indole and the tetrahydropyridoindole structures in 2-(6-bromo-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone makes it unique. This dual functionality allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

Properties

Molecular Formula

C21H18BrN3O

Molecular Weight

408.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C21H18BrN3O/c22-15-6-5-14-7-9-24(20(14)11-15)13-21(26)25-10-8-19-17(12-25)16-3-1-2-4-18(16)23-19/h1-7,9,11,23H,8,10,12-13H2

InChI Key

OBELAWSCYGWKKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CN4C=CC5=C4C=C(C=C5)Br

Origin of Product

United States

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